rac-(1R,2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid rac-(1R,2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 13005-22-6
VCID: VC11623209
InChI: InChI=1S/C11H12O2/c1-11(10(12)13)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,13)/t9-,11+/m0/s1
SMILES:
Molecular Formula: C11H12O2
Molecular Weight: 176.21 g/mol

rac-(1R,2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid

CAS No.: 13005-22-6

Cat. No.: VC11623209

Molecular Formula: C11H12O2

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

rac-(1R,2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid - 13005-22-6

Specification

CAS No. 13005-22-6
Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
IUPAC Name (1R,2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C11H12O2/c1-11(10(12)13)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,13)/t9-,11+/m0/s1
Standard InChI Key UXLNWWCUHTZUTE-GXSJLCMTSA-N
Isomeric SMILES C[C@]1(C[C@H]1C2=CC=CC=C2)C(=O)O
Canonical SMILES CC1(CC1C2=CC=CC=C2)C(=O)O

Introduction

rac-(1R,2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid is a chiral compound that has garnered significant attention in organic chemistry due to its unique structure and functional properties. It features a cyclopropane ring substituted with a methyl group and a phenyl group, along with a carboxylic acid functional group. The presence of chiral centers contributes to its versatility, making it a valuable building block for various synthetic applications and studies in stereochemistry.

Synthesis Methods

The synthesis of rac-(1R,2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid can be achieved through several methods:

  • Cyclopropanation of Alkenes: This involves the reaction of styrene with diazo compounds or carbenes in the presence of catalysts like rhodium or copper. The reaction conditions typically involve low temperatures and inert atmospheres to prevent side reactions.

  • Alkylation of Cyclopropane Carboxylic Acid Derivatives: This method involves the use of strong bases like sodium hydride or potassium tert-butoxide to deprotonate the carboxylic acid, followed by the addition of an electrophile.

  • Industrial Production: Industrial-scale synthesis often employs large-scale cyclopropanation reactions using continuous flow reactors and advanced catalytic systems. Enantioselective synthesis methods can be used to obtain enantiomerically pure products.

Chemical Reactions

rac-(1R,2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid undergoes various chemical reactions:

  • Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters using reagents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles, leading to ring-opening or ring-expansion products.

Reaction Conditions and Products

Reaction TypeReagentsConditionsProducts
OxidationPotassium permanganate, Chromium trioxideAcidic or basic conditionsCarboxylate salts, esters, ketones
ReductionLithium aluminum hydride, Sodium borohydrideAnhydrous conditionsAlcohols, aldehydes, hydrocarbons
SubstitutionNucleophiles (amines, thiols, halides)Suitable catalysts or thermal conditionsSubstituted cyclopropane derivatives or ring-opened products

Biological Activity and Applications

The biological activity of rac-(1R,2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid is attributed to its ability to form hydrogen bonds and ionic interactions with enzymes and receptors due to its carboxylic acid group. The strained cyclopropane ring can facilitate ring-opening reactions, producing reactive intermediates that interact with biological molecules.

Applications

  • Chemistry: It serves as a precursor for the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.

  • Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate for investigating stereoselective transformations.

  • Industry: It is utilized in the production of fine chemicals, agrochemicals, and materials science research.

Comparison with Similar Compounds

rac-(1R,2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid can be compared with other cyclopropane derivatives:

Compound NameKey Differences
1-Phenylcyclopropane-1-carboxylic acidLacks the methyl group; different reactivity profile
1-Methyl-2-phenylcyclopropaneLacks the carboxylic acid group; affects solubility
Cyclopropane-1-carboxylic acidLacks both phenyl and methyl groups; more reactive
rac-(1R,2S)-1-acetamido-2-methyl-2-phenylcyclopropane-1-carboxylic acidContains an acetamido group; alters biological activity

The uniqueness of rac-(1R,2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid lies in its combination of chiral centers, functional groups, and steric properties, making it particularly versatile for various synthetic and research applications.

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